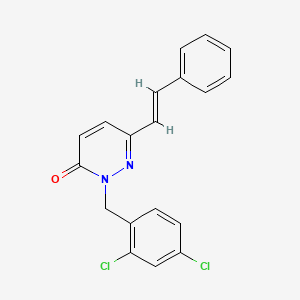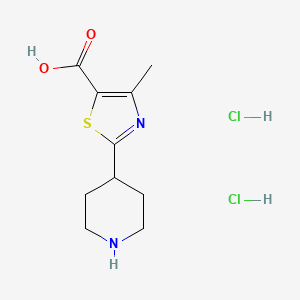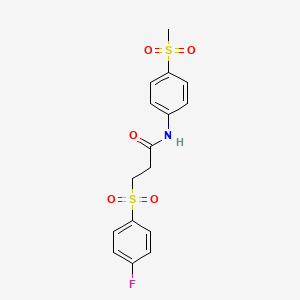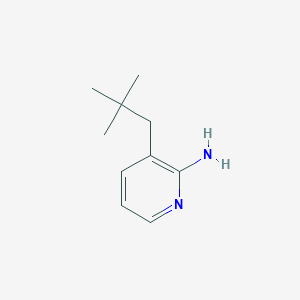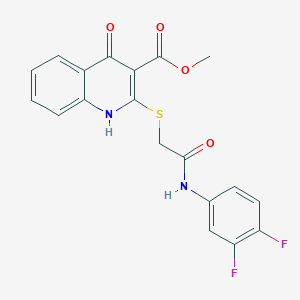
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, commonly known as BPT, is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
科学研究应用
BPT has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. BPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
作用机制
The mechanism of action of BPT is not fully understood. However, it has been suggested that BPT may exert its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
BPT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. BPT has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPT has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One advantage of using BPT in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. Additionally, BPT has been found to have low toxicity in animal studies. However, one limitation of using BPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the study of BPT. One direction is to further investigate the mechanism of action of BPT. Another direction is to explore the use of BPT in combination with other drugs for the treatment of cancer and fungal infections. Additionally, the development of more soluble forms of BPT may enhance its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, BPT is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT exhibits various biological activities, including anti-inflammatory, antitumor, and antifungal properties. The mechanism of action of BPT is not fully understood, but it may exert its biological activities by inhibiting the activity of certain enzymes. BPT has been found to exhibit low toxicity in animal studies, but its limited solubility in water may affect its bioavailability. There are several future directions for the study of BPT, including further investigation of its mechanism of action and the development of more soluble forms for potential therapeutic applications.
合成方法
The synthesis of BPT involves the reaction of 2-bromo-4'-hydroxyacetophenone and 2-amino-4-phenylthiazole in the presence of a base. The reaction produces BPT as a yellow solid with a melting point of 265-267°C.
属性
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-11-3-1-10(2-4-11)14(22)9-15-16(23)20-17(24-15)19-12-5-7-13(21)8-6-12/h1-8,15,21H,9H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGMCIFFQAPTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

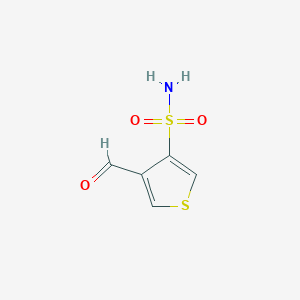


![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)


![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

